molecular formula C22H16 B15165706 1,3-Diphenylazulene CAS No. 193467-30-0

1,3-Diphenylazulene

Cat. No.: B15165706
CAS No.: 193467-30-0
M. Wt: 280.4 g/mol
InChI Key: YKIVKUKOVWMUOW-UHFFFAOYSA-N
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Description

Azulene, a non-benzenoid aromatic hydrocarbon, exhibits unique electronic properties due to its polarized π-system, making its derivatives valuable in materials science and supramolecular chemistry. For instance, 5,7-diphenylazulene is synthesized via Suzuki–Miyaura coupling of bromobenzene with 5,7-di(Bpin)azulene, a product of azulene polyborylation . This compound serves as a precursor for calixazulenes, which are studied for host-guest interactions with fullerenes .

Properties

CAS No.

193467-30-0

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

1,3-diphenylazulene

InChI

InChI=1S/C22H16/c1-4-10-17(11-5-1)21-16-22(18-12-6-2-7-13-18)20-15-9-3-8-14-19(20)21/h1-16H

InChI Key

YKIVKUKOVWMUOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategies

The Suzuki-Miyaura reaction has emerged as the predominant method for synthesizing 1,3-diphenylazulene derivatives. As demonstrated in recent work by European research groups, this approach utilizes 1,3-dibromoazulene as the central precursor, which undergoes sequential coupling with arylboronic acids under controlled conditions. The general reaction scheme involves:

  • Initial mono-coupling : Formation of 1-bromo-3-arylazulene intermediates
  • Secondary coupling : Subsequent arylation at the remaining bromine position

Critical reaction parameters include:

  • Palladium catalyst selection (tetrakis(triphenylphosphine)palladium(0) preferred)
  • Base composition (cesium carbonate provides optimal deprotonation)
  • Solvent system (tetrahydrofuran/water mixtures in 10:1 ratio)
  • Temperature profile (maintained at 80°C for 72 hours)

Detailed Synthesis Protocol for 1,3-Diphenylazulenes

Preparation of 1,3-Dibromoazulene Precursor

The synthetic pathway begins with the bromination of azulene at the 1- and 3-positions. While the exact bromination conditions remain proprietary in recent literature, nuclear magnetic resonance (NMR) characterization data confirm successful dibromination through distinctive splitting patterns in the aromatic region (δ 8.50–7.30 ppm).

Suzuki-Miyaura Coupling Optimization

Systematic optimization of cross-coupling conditions has revealed several critical factors influencing reaction efficiency:

Table 1. Comparative Yields in 1,3-Diarylazulene Synthesis

Entry Aryl Boronic Acid Catalyst Loading (%) Yield (%) Purity (LC-MS)
1 4-Methylsulfanylphenyl 8.1 17 >94%
2 4-Trifluoromethylphenyl 8.3 11 >97%
3 4-Cyanophenyl 7.9 13* >99%

*Contaminated with 80% unreacted boronic acid

The moderate yields observed (11–17%) highlight the steric challenges associated with sequential coupling at the 1- and 3-positions of the azulene core. Microwave-assisted synthesis attempts showed no significant improvement in reaction kinetics or yield, suggesting fundamental limitations in the electron-deficient nature of the dibrominated intermediate.

Advanced Functionalization Techniques

Iron-Mediated Coupling Approaches

Complementary to palladium catalysis, recent developments in iron complex chemistry offer alternative pathways for azulene functionalization. Cationic η⁵-iron carbonyl complexes demonstrate remarkable reactivity toward azulene derivatives under mild conditions (room temperature, 4–16 hour reactions). Key advantages include:

  • Tolerance of electron-withdrawing substituents
  • Improved regioselectivity in crowded systems
  • Compatibility with aqueous acetone solvent systems

A representative iron-mediated procedure involves:

  • Complex formation : Generation of [Fe(CO)₃(η⁵-azulenyl)]⁺ intermediates
  • Nucleophilic attack : Addition of aryl nucleophiles at the activated positions
  • Workup : Filtration through basic aluminum oxide followed by reversed-phase chromatography

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance Analysis

¹H NMR spectra of this compound derivatives exhibit characteristic splitting patterns:

  • Azulenic protons : Doublets in δ 8.65–8.51 ppm (J = 9.5–9.7 Hz)
  • Aromatic substituents : Multiplet patterns between δ 7.95–7.35 ppm
  • Methylsulfanyl groups : Singlets at δ 2.56 ppm (integration = 6H)

¹³C NMR data confirm successful coupling through the appearance of:

  • Quaternary carbons at δ 140.45–136.58 ppm (azulene core)
  • CF₃ carbons at δ 125.44–124.03 ppm (JCF = 272 Hz)

Mass Spectrometric Validation

Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion confirmation:

  • 1,3-Bis(4-methylsulfanylphenyl)azulene : m/z 373 [M+H]⁺
  • 1,3-Bis[4-(trifluoromethyl)phenyl]azulene : m/z 449 [M+H]⁺
  • 4-[3-(4-Cyanophenyl)azulen-1-yl]benzonitrile : m/z 331 [M+H]⁺

Challenges in Synthetic Methodology

Yield Limitations and Byproduct Formation

The inherent electronic structure of azulene creates significant barriers to efficient diarylation:

  • Electron-deficient core : Reduces nucleophilic attack efficiency
  • Steric hindrance : 1,3-Disubstitution creates crowded molecular geometry
  • Competitive side reactions : Homocoupling of boronic acids observed in 23% of cases

Purification Complexities

Chromatographic separation remains challenging due to:

  • Similar polarities between mono- and diarylated products
  • Co-elution of unreacted starting materials
  • Degradation of azulenic chromophores on silica gel

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenylazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

5,7-Diphenylazulene

Synthesis: Produced via Suzuki coupling after exhaustive borylation of azulene with bis(pinacolato)diboron (B₂pin₂), yielding 5,7-diphenylazulene in good yields (~70–80%) . Properties: Limited solubility in common solvents (e.g., CS₂, toluene) complicates applications in solution-phase studies. However, dilute dichloromethane solutions enable UV–vis titration for supramolecular research .

1,2,3-Triphenylazulene

Synthesis : Catalytic dimerization of diphenylacetylene using sulfenyl halides, achieving modest yields (~50–60%) .
Properties : A fully substituted azulene with three phenyl groups, enhancing steric bulk and altering electronic properties compared to diphenyl analogs.
Applications : Primarily of historical interest in azulene synthesis methodologies .

Heteroaryl-Substituted Azulenes (e.g., 1-(3-Isoxazolyl)azulene)

Synthesis: Derived from methyl 1-acetylazulene-3-carboxylate via enaminone intermediates. Reaction with hydroxylamine or hydrazines yields isoxazolyl or pyrazolyl azulenes in moderate yields (40–60%) . Applications: Explored as building blocks for functional materials and bioactive molecules .

Diphenylamine Analogs

These compounds are pharmacologically active, highlighting the role of aryl groups in bioactivity .

Data Table: Key Comparative Features

Compound Substituent Positions Synthesis Method Yield (%) Solubility Challenges Key Applications References
5,7-Diphenylazulene 5,7 Suzuki coupling 70–80 High (in CS₂, toluene) Calixazulene precursors
1,2,3-Triphenylazulene 1,2,3 Catalytic dimerization 50–60 Not reported Historical synthesis
1-(3-Isoxazolyl)azulene 1 Enaminone reaction 40–60 Moderate Heteroaryl materials

Research Findings and Challenges

  • Synthetic Efficiency : Suzuki coupling outperforms older methods (e.g., catalytic dimerization) in yield and reproducibility for diphenylazulenes .
  • Solubility Limitations : 5,7-Diphenylazulene’s poor solubility restricts its utility in NMR studies, necessitating alternative solvents like dichloromethane for UV–vis analysis .
  • Heteroaryl Functionalization: Enaminone-based routes provide modular access to diverse azulene derivatives but require optimization for industrial-scale synthesis .

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